(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a chloropyridine moiety and a hydroxyl group. This compound is of interest in medicinal chemistry and biological research due to its potential applications in drug development and enzyme inhibition studies. The presence of the chloropyridine enhances its biological activity, making it a valuable scaffold for various pharmaceutical applications.
This compound is classified under pyrrolidine derivatives, which are cyclic amines that play a significant role in organic synthesis and medicinal chemistry. The specific structure features a carbonyl group derived from 6-chloropyridine-3-carboxylic acid, which contributes to its reactivity and biological properties. The compound can be sourced from various chemical suppliers specializing in organic compounds, such as Benchchem and TCI Chemicals, which provide detailed specifications for research purposes .
The synthesis of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol typically involves several key steps:
The reaction conditions typically involve organic solvents like dichloromethane or tetrahydrofuran under reflux conditions to facilitate the reaction .
The molecular formula of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol is CHClNO, with a molecular weight of approximately 224.67 g/mol.
The structure consists of:
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol can undergo several chemical reactions:
These reactions highlight the versatility of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol in synthetic organic chemistry .
The mechanism of action for (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol primarily involves its interaction with biological targets, such as enzymes or receptors involved in central nervous system disorders. The chloropyridine component is believed to enhance binding affinity due to π-stacking interactions with aromatic residues in target proteins.
In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes, potentially through competitive inhibition mechanisms where it mimics substrate binding .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol has several applications in scientific research:
The enantioselective construction of the (3R)-pyrrolidin-3-ol scaffold relies on chiral catalysts and auxiliaries to enforce stereocontrol. Iridium-catalyzed borrowing hydrogen annulation enables direct access to enantiomerically enriched pyrrolidines from racemic diols and primary amines. Using a chiral amine-derived iridacycle catalyst, this method achieves high enantioselectivity (up to 98% enantiomeric excess) under mild conditions [4]. Copper-catalyzed intramolecular C(sp³)-H amination represents another key approach, converting carbamate-protected amino alcohols into pyrrolidines with complete regio- and stereoselectivity. This method tolerates diverse functional groups and operates at ambient temperature, minimizing epimerization risks [4]. Alternative routes include:
Table 1: Stereoselective Methods for (3R)-Pyrrolidin-3-ol Synthesis
Method | Catalyst/Reagent | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|
Iridium borrowing hydrogen | Chiral iridacycle | 92-98 | 85-90 |
Copper C-H amination | CuI/PhI(OAc)₂ | >99 | 75-82 |
Enzymatic resolution | Candida antarctica lipase B | 99 | 45 (theoretical max 50) |
The 6-chloropyridine-3-carbonyl moiety is typically introduced via acyl chloride intermediates due to their high reactivity. Patent CN101723889A discloses a scalable synthesis of 6-chloropyridine-3-carbonyl chloride through iron- or zinc-catalyzed hydrolysis of 2-chloro-5-(trichloromethyl)pyridine at 80–110°C. This route bypasses expensive 6-chloronicotinic acid precursors, achieving >95% purity under optimized conditions (4 mol% zinc chloride catalyst, 1:1 water/substrate ratio) [1]. For acylation, two primary strategies are employed:
Steric hindrance from the chloropyridine ring necessitates optimized conditions:
Recent advances leverage transition-metal catalysis for asymmetric synthesis of advanced intermediates. Rhodium-catalyzed C(sp³)-H arylation enables stereoselective functionalization of proline derivatives. Using a Rh(I)/chiral phosphine complex, this method installs aryl groups at the C4 position of pyrrolidine-3-ol scaffolds with >90% enantiomeric excess . Nickel/BOX ligand systems facilitate hydroalkylation of 3-pyrrolines, yielding C3-alkylated pyrrolidines with 94% enantiomeric excess, crucial for synthesizing pharmacologically active derivatives [4]. Additional methodologies include:
Table 2: Catalytic Asymmetric Methods for Pyrrolidine Derivatives
Reaction Type | Catalyst System | Key Product | enantiomeric excess (%) |
---|---|---|---|
C(sp³)-H Arylation | Rh(I)/chiral phosphine | 4-Arylpyrrolidin-3-ol | 92 |
Hydroalkylation | Ni(II)/chiral BOX ligand | C3-Alkylated pyrrolidine | 94 |
Reductive Amination | Ru/chiral diamino ligand | N-Alkylpyrrolidin-3-ol | 88 |
Amide coupling between 6-chloronicotinic acid and (3R)-pyrrolidin-3-ol demands precision to preserve stereochemistry and minimize side products. Phosphonium (PyBOP, PyAOP) and aminium (HATU, HBTU, COMU) reagents outperform carbodiimides by reducing racemization and accelerating reaction kinetics. Critical findings include:
Table 3: Coupling Reagent Performance in Target Compound Synthesis
Reagent | Reaction Time (h) | Yield (%) | Racemization (%) | Key Advantage |
---|---|---|---|---|
COMU® | 0.5 | 95 | <0.5 | Low epimerization, high stability |
HATU | 0.3 | 92 | 1.2 | Rapid coupling |
DIC/OxymaPure® | 2 | 88 | 1.0 | Cost-effective |
TDBTU | 1.5 | 93 | 0.3 | Minimal byproducts |
Scalable production of (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol centers on cost-effective catalysis and continuous processing. The zinc chloride-catalyzed hydrolysis of 2-chloro-5-(trichloromethyl)pyridine demonstrates exceptional process efficiency:
Process intensification strategies include:
Economic analyses confirm that catalytic methodologies reduce raw material costs by 30–40% versus stoichiometric activators, while telescoping steps (e.g., direct use of crude acyl chlorides) lowers solvent consumption by 50% [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1